The Allosteric Inhibition of Neutral Sphingomyelinase 2 by DPTIP: A Technical Guide
The Allosteric Inhibition of Neutral Sphingomyelinase 2 by DPTIP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of Neutral Sphingomyelinase 2 (nSMase2). DPTIP has emerged as a critical tool for studying the roles of nSMase2 in various physiological and pathological processes and as a promising therapeutic lead. This document details the molecular interactions, kinetic properties, and downstream cellular effects of DPTIP, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.
Core Mechanism of Action: Allosteric Inhibition
DPTIP functions as a non-competitive, allosteric inhibitor of nSMase2.[1][2][3] This mode of inhibition signifies that DPTIP does not bind to the active site of the enzyme where the substrate, sphingomyelin, binds. Instead, it interacts with a distinct allosteric site, inducing a conformational change that ultimately impedes the enzyme's catalytic function.
Computational modeling and experimental validation have identified a specific allosteric cavity where DPTIP binds.[1][4][5] This binding event has a profound impact on the "DK switch," a critical and universally conserved motif in neutral sphingomyelinases formed by the residues Asp430 and Lys435.[1] The formation of a salt bridge between these two residues is essential for the catalytic activity of nSMase2.[1] By binding to the allosteric pocket, DPTIP is proposed to block the proper functioning of this DK switch, thereby inactivating the enzyme.[1][4][5]
Key amino acid residues within the allosteric binding site have been identified as crucial for the interaction with DPTIP. Notably, His463 has been pinpointed as a critical residue for DPTIP binding.[1][4][5] Site-directed mutagenesis studies, where His463 was mutated to Alanine (H463A), resulted in a significant increase in the IC50 value for DPTIP, confirming the importance of this residue in the inhibitor's binding and efficacy.[1] Further computational analyses suggest that the backbone carbonyl group of Tyr423 and the amino group of the side chain of Lys465 also contribute significantly to the binding of DPTIP.[1]
Quantitative Data Summary
The inhibitory potency of DPTIP against nSMase2 has been quantified in several studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 30 nM | Human nSMase2 | [6][7][8] |
| IC50 | 1.35 µM | Wild-Type (WT) nSMase2 | [1] |
| IC50 | 3.22 µM | H463A mutant nSMase2 | [1] |
Table 1: In vitro inhibitory potency of DPTIP against nSMase2.
| Parameter | Value | Virus/Cell Line | Reference |
| EC50 | 0.26 µM | West Nile Virus (WNV) in Vero cells | [1][4] |
| EC50 | 1.56 µM | Zika Virus (ZIKV) in Vero cells | [1][4] |
| CC50 | 54.83 µM | Vero cells | [1] |
| CC50 | 15.11 µM | HeLa cells | [1] |
Table 2: Antiviral efficacy and cytotoxicity of DPTIP.
Signaling Pathways and Downstream Effects
nSMase2 is a key enzyme in the sphingolipid signaling pathway, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide is a bioactive lipid that plays a crucial role in numerous cellular processes, including the biogenesis of extracellular vesicles (EVs), which are important mediators of intercellular communication in both health and disease.[9]
The activity of nSMase2 is stimulated by various extracellular signals, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][10] Upon activation, nSMase2 translocates to the plasma membrane and generates ceramide, which then facilitates the budding of multivesicular bodies and the subsequent release of EVs.[2][10]
By inhibiting nSMase2, DPTIP effectively reduces the production of ceramide.[2] This reduction in ceramide levels directly interferes with the biogenesis and release of EVs.[2][7] This mechanism underlies the therapeutic potential of DPTIP in pathologies where EVs are known to play a detrimental role, such as in neuroinflammation, cancer metastasis, and the spread of viral infections.[1][9] For instance, in a mouse model of brain injury, DPTIP was shown to potently inhibit IL-1β-induced astrocyte-derived EV release.[7]
Experimental Protocols
Fluorescence-Based nSMase2 Activity Assay
This protocol is adapted from methods utilizing the Amplex® Red reagent to quantify nSMase2 activity.[1][11]
Principle: This is a coupled enzymatic assay. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine and ceramide. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the highly fluorescent resorufin, which can be measured spectrophotometrically.
Materials:
-
96-well black, solid-bottom microplates
-
Recombinant human nSMase2 or cell lysates containing nSMase2
-
DPTIP or other inhibitors
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Choline Oxidase
-
Alkaline Phosphatase
-
Sphingomyelin (substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
Fluorescence microplate reader (excitation ~530 nm, emission ~590 nm)
Procedure:
-
Prepare serial dilutions of DPTIP in the reaction buffer.
-
In a 96-well plate, add the nSMase2 enzyme preparation (recombinant protein or cell lysate).
-
Add the DPTIP dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Prepare a master mix of the coupling enzymes and substrate in the reaction buffer. This mix should contain Amplex® Red, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin at their final desired concentrations.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin.
-
Include appropriate controls: no enzyme, no substrate, and vehicle (DMSO) control for the inhibitor.
-
Calculate the percent inhibition for each DPTIP concentration and determine the IC50 value by fitting the data to a dose-response curve.
Site-Directed Mutagenesis of nSMase2 (e.g., H463A)
This protocol provides a general workflow for creating point mutations in the nSMase2 gene, as was done to validate the binding site of DPTIP.[1]
Principle: Site-directed mutagenesis is a PCR-based method used to introduce specific nucleotide changes into a DNA sequence. Primers containing the desired mutation are used to amplify a plasmid containing the wild-type nSMase2 cDNA. The parental, non-mutated plasmid is then digested, and the newly synthesized, mutated plasmid is transformed into competent E. coli for propagation.
Materials:
-
Plasmid containing the wild-type human nSMase2 cDNA
-
Custom-designed mutagenic primers for H463A
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic selection
-
DNA sequencing reagents and services
Procedure:
-
Design and synthesize complementary primers containing the desired mutation (e.g., changing the codon for Histidine at position 463 to Alanine).
-
Set up a PCR reaction containing the nSMase2 plasmid template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
Following PCR, digest the parental, methylated DNA template with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed bacteria on selective LB agar plates and incubate overnight.
-
Isolate plasmid DNA from individual colonies.
-
Verify the presence of the desired mutation and the integrity of the entire nSMase2 coding sequence by DNA sequencing.
-
The validated mutant nSMase2 plasmid can then be used for expression in mammalian cells to produce the mutant protein for functional assays.
In Vitro Assay for DPTIP's Effect on Extracellular Vesicle Release
This protocol outlines a general workflow to assess the impact of DPTIP on the release of EVs from cultured cells.[7]
Principle: Cells are treated with a stimulus known to induce EV release (e.g., IL-1β) in the presence or absence of DPTIP. The conditioned media is then collected, and EVs are isolated and quantified.
Materials:
-
Cell line of interest (e.g., primary astrocytes)
-
Cell culture medium and supplements
-
DPTIP
-
Stimulating agent (e.g., IL-1β)
-
Reagents for EV isolation (e.g., ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits)
-
Methods for EV quantification (e.g., Nanoparticle Tracking Analysis (NTA), Western blotting for EV markers like CD63, CD81, or ALIX)
Procedure:
-
Plate cells and allow them to adhere and grow to a desired confluency.
-
Replace the growth medium with a serum-free or exosome-depleted serum medium to reduce background EVs.
-
Treat the cells with various concentrations of DPTIP or a vehicle control for a predetermined pre-incubation period.
-
Add the stimulating agent (e.g., IL-1β) to the culture medium and incubate for a specified time (e.g., 24 hours).
-
Collect the conditioned cell culture medium.
-
Isolate EVs from the collected medium using a chosen method (e.g., differential ultracentrifugation).
-
Quantify the isolated EVs. This can be done by measuring the particle concentration and size distribution using NTA.
-
Confirm the presence of EVs and assess the effect of DPTIP on the secretion of specific EV-associated proteins by performing Western blotting on the EV lysates using antibodies against common EV markers.
-
Analyze the data to determine the dose-dependent effect of DPTIP on EV release.
Conclusion
DPTIP is a highly potent and specific non-competitive, allosteric inhibitor of nSMase2. Its mechanism of action, involving the disruption of the catalytically essential DK switch through binding to an allosteric pocket, is well-supported by computational and experimental data. By inhibiting nSMase2, DPTIP effectively reduces ceramide production and the subsequent release of extracellular vesicles, making it an invaluable research tool and a promising therapeutic candidate for a range of diseases driven by pathological intercellular communication. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted roles of nSMase2 and the therapeutic potential of its inhibition.
References
- 1. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of nSMase2 reduces brain exosome release and α-synuclein pathology in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11766423B2 - 2,6-dimethoxy-4-(5-phenyl-4-thiophene-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) a small molecule inhibitor of neutral sphingomyelinase 2 (nSMase-2) for the treatment of neurodegenerative and oncologic diseases - Google Patents [patents.google.com]
- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of extracellular vesicle pathway using neutral sphingomyelinase inhibitors as a neuroprotective treatment for brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Neutral Sphingomyelinase-2 (nSMase2) by Tumor Necrosis Factor-α Involves Protein Kinase C-δ in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
